Cvt-313

Description

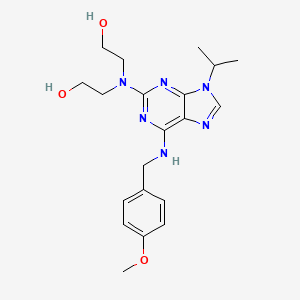

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVIIUBWMBHLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173812 | |

| Record name | CVT-313 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199986-75-9 | |

| Record name | CVT-313 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199986759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-313 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CVT-313 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5490K8I7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Potency and Selectivity of Cvt-313: An In-Depth Analysis of In Vitro Kinase Assay Results

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro kinase assay results for Cvt-313, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document details the quantitative inhibitory activity of this compound, outlines the experimental methodologies used to determine its efficacy, and visualizes the key signaling pathways and experimental workflows.

Executive Summary

This compound is a purine analog that demonstrates high potency and selectivity for CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1][2][3] In vitro studies have established its mechanism of action as an ATP-competitive inhibitor.[1] By targeting CDK2, this compound effectively inhibits the hyperphosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1/S boundary and preventing aberrant cell proliferation.[2][3] This targeted activity makes this compound a promising candidate for further investigation in proliferative diseases.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its selectivity for CDK2.

| Kinase Target | IC50 (µM) | Fold Selectivity vs. CDK2 |

| CDK2/Cyclin A | 0.5 | 1 |

| CDK1/Cyclin B | 4.2 | 8.4 |

| CDK4/Cyclin D1 | 215 | 430 |

| MAPK | >1250 | >2500 |

| PKA | >1250 | >2500 |

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

A radiometric protein kinase assay was utilized to determine the IC50 values of this compound against CDK2/Cyclin A, CDK1/Cyclin B, and CDK4/Cyclin D1.

-

Enzymes: Recombinant human CDK2/Cyclin A, CDK1/Cyclin B, and CDK4/Cyclin D1.

-

Substrate: Histone H1 is a commonly used substrate for CDK2 in vitro kinase assays.[4][5]

-

Reaction Buffer: 50 mM Tris, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

ATP: [γ-³²P]ATP was used to enable detection of substrate phosphorylation. The concentration of ATP is typically kept near the Km value for the specific kinase.

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound (solubilized in DMSO) were combined in the reaction buffer.

-

The reaction was initiated by the addition of [γ-³²P]ATP.

-

The mixture was incubated at 30°C for a defined period (e.g., 10-30 minutes).

-

The reaction was stopped by the addition of phosphoric acid.

-

The phosphorylated substrate was captured on P81 phosphocellulose paper.

-

Unincorporated [γ-³²P]ATP was removed by washing the paper with phosphoric acid.

-

The amount of incorporated radioactivity was quantified using a scintillation counter.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing the Mechanism and Workflow

This compound Mechanism of Action: Inhibition of the CDK2/Rb-E2F Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound. In a normal cell cycle, the CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), causing the release of the E2F transcription factor, which then activates genes required for S-phase entry. This compound inhibits this phosphorylation step.

Caption: this compound inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation and S-phase entry.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the key steps in the in vitro kinase assay used to evaluate the inhibitory activity of this compound.

Caption: Workflow of the in vitro radiometric kinase assay for this compound IC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Creative Enzymes [creative-enzymes.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

The Selective CDK2 Inhibitor Cvt-313: A Technical Guide to its Role in G1/S Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cvt-313 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition of the mammalian cell cycle.[1][2] By targeting CDK2, this compound effectively inhibits the hyperphosphorylation of the retinoblastoma protein (pRb), leading to a robust cell cycle arrest at the G1/S boundary.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating cell cycle regulation and exploring the therapeutic potential of CDK2 inhibition.

Introduction

The progression of the mammalian cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is dependent on their association with regulatory subunit proteins called cyclins. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint, and its dysregulation is a hallmark of many cancers. Cyclin E, in complex with CDK2, plays a pivotal role in driving cells past this checkpoint, primarily through the phosphorylation and inactivation of the retinoblastoma tumor suppressor protein (pRb).

This compound has emerged as a valuable chemical tool for studying the intricate mechanisms of G1/S phase regulation. It is a purine analog that demonstrates high selectivity for CDK2, making it a specific inhibitor for dissecting the downstream consequences of CDK2 inactivation.[1][2]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of the CDK2/cyclin E complex. This inhibition is competitive with respect to ATP, with a reported Ki of 95 nM.[1] The primary downstream effector of the CDK2/cyclin E complex is the retinoblastoma protein. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. Upon phosphorylation by CDK2/cyclin E, pRb releases E2F, allowing for the expression of S-phase genes and commitment to DNA replication.

By inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb, thereby maintaining its association with E2F and blocking the G1/S transition.[1] This leads to an accumulation of cells in the G1 phase of the cell cycle.

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro kinase assays and cell-based proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Complex | IC50 (µM) |

| CDK2/Cyclin A | 0.5[3] |

| CDK1/Cyclin B | 4.2[3] |

| CDK4/Cyclin D1 | 215[3] |

| MAPK | >1250[3] |

| PKA | >1250[3] |

IC50 values were determined by in vitro kinase assays.

Table 2: this compound Growth Inhibitory Activity in Various Cell Lines

| Cell Line | Description | IC50 for Growth Arrest (µM) |

| A549 | Human lung carcinoma | 1.2[4] |

| Various | Mouse, rat, and human cell lines | 1.25 - 20[1] |

IC50 values were determined by cell proliferation assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in G1/S phase cell cycle arrest.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture cells (e.g., A549, MRC-5) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

-

Treatment: Seed cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all cells are included in the analysis.

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS. PI intercalates with DNA, and RNase A digests RNA to prevent its staining.

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Collect data from at least 10,000 events per sample.

-

Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on single cells to exclude doublets and aggregates. Generate a histogram of DNA content (PI fluorescence intensity) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for pRb Phosphorylation

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) assay or a similar method.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-Rb (Ser780) or anti-phospho-Rb (Ser807/811)). Also, probe for total pRb and a loading control (e.g., β-actin or GAPDH).

-

Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

In Vitro CDK2 Kinase Assay

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine a reaction buffer, a source of active CDK2/cyclin E enzyme, a substrate (e.g., histone H1 or a pRb fragment), and various concentrations of this compound or a vehicle control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes).

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting the reaction mixture onto phosphocellulose paper).

-

Quantification: If using a radiolabeled substrate, quantify the incorporation of the radioactive phosphate into the substrate using a scintillation counter or by autoradiography after SDS-PAGE. If using a non-radioactive method (e.g., ADP-Glo™ Kinase Assay), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CDK2 that serves as an invaluable tool for studying the G1/S phase transition of the cell cycle. Its mechanism of action, centered on the inhibition of pRb hyperphosphorylation, leads to a predictable and robust G1/S arrest in a variety of cell types. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the biological roles of CDK2 and to explore the therapeutic potential of its inhibition in diseases characterized by aberrant cell proliferation.

References

CVT-313: A Technical Whitepaper on its Anti-Proliferative Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-313 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] By targeting CDK2, this compound effectively halts the cell cycle at the G1/S boundary, preventing the hyperphosphorylation of the retinoblastoma protein (Rb) and ultimately inhibiting cell proliferation.[1][3] This technical guide provides a comprehensive overview of the preclinical data supporting this compound as a potential anti-proliferative agent, including its inhibitory activity, effects on cancer cell lines, and detailed experimental methodologies.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the eukaryotic cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound emerged from a purine analog library as a potent inhibitor of CDK2, an enzyme essential for the G1 to S phase transition.[1] Its ability to induce cell cycle arrest and inhibit the growth of a range of tumor cell lines in vitro, as well as prevent neointimal proliferation in vivo, underscores its potential as an anti-proliferative drug candidate.[1][2]

Mechanism of Action: The CDK2-Rb Signaling Pathway

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the subsequent hyperphosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. By maintaining Rb in its active, hypophosphorylated state, this compound effectively blocks the cell cycle at the G1/S transition, thereby halting cell proliferation.[1][3]

Quantitative Data

The inhibitory activity of this compound has been quantified against several kinases and its anti-proliferative effects have been measured in various cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (µM) | Selectivity vs. CDK2 |

| CDK2 | 0.18 - 0.5[4][5] | 1x |

| CDK5 | 0.42[5] | ~0.84-2.3x |

| CDK1 | 4.2[6] | 8.4-23.3x |

| CDK4 D1 | 215[6] | 430-1194x |

| MAPK/PKA/PKC | >1250[6][7] | >2500x |

Table 2: Anti-Proliferative Activity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 for Growth Arrest (µM) |

| A549 | Human Lung Carcinoma | 1.2[8][9] |

| Human Colon Adenocarcinoma | Colon Cancer | 1.25 - 20[1][2] |

| Human Pancreatic Carcinoma | Pancreatic Cancer | 1.25 - 20[1] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Profound effects at 5-20[6] |

| Rat Neonatal Aortic Smooth Muscle Cells | N/A | Not specified[4] |

| Mouse, Rat, and Human Cell Lines (general) | Various | 1.25 - 20[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro CDK Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against CDK enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorylation of the RB C-terminus regulates condensin II release from chromatin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cvt-313: An Inhibitor of Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cvt-3.13 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] By targeting CDK2, Cvt-3.13 effectively halts cell cycle progression at the G1/S boundary, leading to an inhibition of cell proliferation.[1][2] This document provides detailed application notes and experimental protocols for utilizing Cvt-3.13 to inhibit cell proliferation in a research setting.

Mechanism of Action

Cvt-3.13 exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of CDK2.[1] This inhibition prevents the CDK2/cyclin E complex from phosphorylating key substrates, most notably the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication. This molecular mechanism leads to a reversible cell cycle arrest at the G1/S transition.

Caption: Cvt-3.13 inhibits CDK2, preventing pRb phosphorylation and causing G1/S arrest.

Data Presentation: Optimal Concentrations of Cvt-3.13

The optimal concentration of Cvt-3.13 for inhibiting cell proliferation is cell-type dependent. The half-maximal inhibitory concentration (IC50) for cell growth inhibition generally ranges from 1.25 to 20 µM.[1][2] Below is a summary of reported IC50 values for Cvt-3.13 in various cell lines.

| Cell Line | Cell Type | Organism | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | Human | 1.2 | [3] |

| Various Tumor Cell Lines | Cancer | Human, Mouse, Rat | 1.25 - 20 | [1] |

| Rat Neonatal Aortic Smooth Muscle Cells | Smooth Muscle | Rat | Not specified, but effective inhibition observed | |

| MRC-5 | Fetal Lung Fibroblast | Human | Not specified, but effective inhibition observed | [2] |

Note: It is highly recommended that researchers perform a dose-response curve to determine the optimal Cvt-3.13 concentration for their specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of Cvt-3.13 in inhibiting cell proliferation.

Cell Proliferation Assay (MTT/XTT Assay)

This protocol outlines a method to determine the IC50 of Cvt-3.13 in a given cell line.

Caption: Workflow for determining the IC50 of Cvt-3.13 using a cell proliferation assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Cvt-3.13 stock solution (e.g., 10 mM in DMSO)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Cvt-3.13 Treatment: Prepare serial dilutions of Cvt-3.13 in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the Cvt-3.13 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT/XTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Measurement: If using MTT, add 100 µL of solubilization buffer to each well and incubate for 2 hours at room temperature in the dark. Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Cvt-3.13 concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of Retinoblastoma (pRb) Phosphorylation

This protocol is to confirm the mechanism of action of Cvt-3.13 by assessing the phosphorylation status of pRb.

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

Cvt-3.13

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-pRb (Ser780 or Ser807/811), anti-total-pRb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Cvt-3.13 at the predetermined IC50 concentration and a higher concentration (e.g., 2x IC50) for 24 hours. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the G1/S phase arrest induced by Cvt-3.13.

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

Cvt-3.13

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Cvt-3.13 at the IC50 concentration for 24 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is expected after Cvt-3.13 treatment.

Troubleshooting

-

Low Efficacy of Cvt-3.13:

-

Verify the concentration and purity of the Cvt-3.13 stock solution.

-

Optimize the incubation time and concentration for your specific cell line.

-

Ensure proper cell health and culture conditions.

-

-

High Background in Western Blots:

-

Optimize the blocking conditions and antibody concentrations.

-

Ensure adequate washing steps.

-

-

Poor Resolution in Cell Cycle Analysis:

-

Ensure proper fixation and staining of the cells.

-

Avoid cell clumps by filtering the sample before analysis.

-

By following these guidelines and protocols, researchers can effectively utilize Cvt-3.13 as a tool to study the role of CDK2 in cell cycle regulation and to explore its potential as a therapeutic agent for diseases characterized by aberrant cell proliferation.

References

Application Note: Detection of pRb Phosphorylation Status Following Cvt-313 Treatment via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry. The phosphorylation of pRb by cyclin-dependent kinases (CDKs) leads to the release of E2F, allowing for cell cycle progression.[1][2][3] Cvt-313 is a potent and specific inhibitor of CDK2.[4][5] By inhibiting CDK2, this compound is expected to prevent the hyperphosphorylation of pRb, thereby maintaining it in its active, growth-suppressive state and causing a cell cycle arrest at the G1/S boundary.[4][6] This application note provides a detailed protocol for utilizing Western blotting to detect changes in the phosphorylation status of pRb in cells treated with this compound.

Signaling Pathway of this compound Action on pRb

Caption: this compound inhibits CDK2, preventing pRb phosphorylation and cell cycle progression.

Data Presentation

The expected outcome of this compound treatment is a dose-dependent decrease in the levels of phosphorylated pRb (p-pRb) relative to the total pRb protein. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading across all lanes.

| Treatment Group | This compound Concentration (µM) | Normalized p-pRb/Total pRb Ratio (Arbitrary Units) | Standard Deviation |

| Vehicle Control | 0 | 1.00 | ± 0.12 |

| This compound | 0.5 | 0.65 | ± 0.09 |

| This compound | 1.0 | 0.32 | ± 0.05 |

| This compound | 5.0 | 0.11 | ± 0.03 |

Experimental Protocols

Experimental Workflow

Caption: Workflow for Western blot analysis of pRb phosphorylation after this compound treatment.

Detailed Protocol for Western Blotting of pRb and p-pRb

This protocol is optimized for cultured cells treated with this compound.

1. Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

2. Cell Lysis and Protein Extraction: a. After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Based on the protein concentration, normalize all samples to the same concentration with RIPA buffer. b. Mix the protein samples with 4x Laemmli sample buffer to a final concentration of 1x. c. Denature the samples by heating at 95-100°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. e. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST.

6. Blocking: a. To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7] Note: Do not use milk for blocking when detecting phosphorylated proteins, as casein is a phosphoprotein and can cause high background.[7][8]

7. Primary Antibody Incubation: a. Dilute the primary antibodies (e.g., rabbit anti-phospho-pRb and mouse anti-total pRb) in 5% BSA in TBST according to the manufacturer's recommended dilutions. b. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. For multiplexing, ensure the primary antibodies are from different host species.

8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit HRP and anti-mouse HRP) diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

9. Signal Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for the recommended time. d. Capture the chemiluminescent signal using a digital imaging system.

10. Data Analysis: a. Quantify the band intensities using image analysis software. b. For each sample, normalize the intensity of the p-pRb band to the intensity of the total pRb band. c. Further normalize these ratios to a loading control (e.g., β-actin or GAPDH) if necessary. d. Plot the normalized p-pRb/total pRb ratios against the this compound concentration.

References

- 1. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cumulative Effect of Phosphorylation of pRB on Regulation of E2F Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Troubleshooting & Optimization

Cvt-313 off-target effects at high concentrations

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Cvt-313 at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. It exhibits competitive inhibition with respect to ATP and has a reported IC50 value of approximately 0.5 µM.

Q2: At what concentrations do off-target effects of this compound become apparent?

While this compound is selective for CDK2 at lower concentrations, off-target activities can be observed at higher concentrations. For instance, inhibition of other cyclin-dependent kinases, such as CDK1 and CDK5, occurs in the low micromolar range. It is crucial to consider the concentration of this compound used in your experiments to minimize off-target effects.

Q3: What are the known off-target kinases of this compound?

At higher concentrations, this compound has been shown to inhibit other kinases, including CDK1, CDK4, and CDK5. A comprehensive kinome scan has been performed using the DiscoveRx KINOMEscan® platform, and the results can be visualized to understand the broader selectivity profile of this compound.

Q4: Does this compound have off-target effects on non-kinase proteins?

Yes, unexpectedly, this compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 5 (PDE5). A screen of 2560 compounds identified eight potent PDE4 inhibitors with IC50 values ranging from 0.41 to 2.46 µM, suggesting this compound's potency is likely within this range.

Q5: What are the potential cellular consequences of this compound's off-target effects at high concentrations?

High concentrations of this compound can lead to phenotypes that are not solely due to CDK2 inhibition. These may include:

-

Cell cycle arrest at different phases: While CDK2 inhibition primarily causes a G1/S phase arrest, off-target inhibition of CDK1 at higher concentrations can lead to a G2/M arrest.

-

Induction of apoptosis: this compound can induce apoptosis, which is linked to the downregulation of the anti-apoptotic protein Mcl-1.

-

Modulation of cAMP and cGMP signaling: Inhibition of PDE4 and PDE5 can lead to an increase in intracellular levels of cAMP and cGMP, respectively, which can have broad effects on various cellular processes.

Troubleshooting Guide

| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |

| Unexpected cell cycle arrest phenotype (e.g., G2/M arrest instead of G1/S). | Inhibition of CDK1 at high concentrations of this compound. | Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits CDK2 without significantly affecting CDK1. Use a more selective CDK2 inhibitor as a control if available. |

| High levels of apoptosis observed, even at concentrations expected to only inhibit CDK2. | Off-target effects leading to the downregulation of Mcl-1 or other anti-apoptotic proteins. | Titrate this compound to a lower concentration. Investigate the expression levels of Mcl-1 and other apoptosis-related proteins (e.g., caspases, Bcl-2 family members) by western blot. |

| Unexplained changes in cell morphology, adhesion, or signaling pathways unrelated to the cell cycle. | Inhibition of PDE4/PDE5, leading to altered cAMP/cGMP levels. | Measure intracellular cAMP and cGMP levels. Use specific PDE4/PDE5 inhibitors as controls to determine if the observed phenotype is reproducible. |

| Inconsistent or variable experimental results. | Use of excessively high concentrations of this compound, leading to a mixture of on-target and off-target effects. | Carefully determine the optimal concentration of this compound for your specific cell line and experimental endpoint. Ensure consistent compound handling and dilution. |

Quantitative Data on this compound Kinase Inhibition

| Kinase | IC50 (µM) | Fold Selectivity vs. CDK2 | Reference(s) |

| CDK2 | 0.5 | 1x | |

| CDK5 | 0.42 | ~1.2x | |

| CDK1 | 4.2 | 8.4x | |

| CDK4 | 215 | 430x |

Note: A comprehensive kinome-wide affinity profile for this compound is available for visualization through the DiscoveRx KINOMEscan® platform.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol can be adapted to assess the inhibitory activity of this compound against various kinases.

Materials:

-

Purified active kinase (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate (e.g., Histone H1 for CDK2)

-

This compound (or other inhibitors) at various concentrations

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)

-

Kinase reaction buffer (specific to the kinase)

-

96-well plates

-

Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control) to the kinase reaction buffer.

-

Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction using an appropriate method (e.g., adding EDTA, boiling in SDS-PAGE sample buffer).

-

Detect the amount of phosphorylated substrate using a suitable method (e.g., autoradiography for radiolabeled ATP, ELISA with phosphospecific antibodies, or a luminescence-based assay).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound Off-Target Kinase Inhibition

Caption: Off-target kinase profile of this compound at high concentrations.

Proposed Pathway of this compound Induced Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis via Mcl-1 degradation.

Experimental Workflow for Assessing Off-Target Effects

Caption: Experimental workflow to investigate potential off-target effects of this compound.

Technical Support Center: Optimizing Cvt-313 Dosage for Minimal Toxicity In Vivo

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Cvt-313 in in vivo experiments. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help optimize dosage while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Cdk2 Inhibitor III, is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest, primarily at the G1/S boundary. By inhibiting CDK2, this compound can prevent the proliferation of aberrantly dividing cells.

Q2: What are the reported in vitro IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for CDK2 is approximately 0.5 µM in cell-free assays. It shows significantly less activity against other kinases such as CDK1 (IC50 = 4.2 µM) and CDK4 (IC50 = 215 µM). In cell-based assays, the IC50 for growth arrest ranges from 1.25 to 20 µM in various mouse, rat, and human cell lines.

Q3: What is the recommended solvent for preparing this compound for in vivo studies?

Q4: Are there any known in vivo studies using this compound?

A4: Yes, there are a few published in vivo studies. One study in a rat carotid artery model of restenosis reported that a brief intraluminal exposure to this compound resulted in a significant reduction of neointima formation. Another study in a mouse model with colorectal cancer patient-derived xenografts (PDXs) showed that this compound, in combination with a CDK9 inhibitor, led to significant tumor growth inhibition.

Troubleshooting Guides

Issue: Unexpected Toxicity or Adverse Events Observed in Animals

Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after this compound administration. What should I do?

A:

-

Immediate Action: The first step is to closely monitor the affected animals. Record all clinical signs of toxicity, including changes in weight, behavior, and physical appearance. If severe toxicity is observed, consult with your institution's veterinary staff to provide supportive care or consider humane euthanasia according to your approved animal protocol.

-

Dosage Reduction: The observed toxicity is likely dose-dependent. For subsequent experiments, it is crucial to reduce the dose of this compound. A dose de-escalation of 30-50% is a reasonable starting point.

-

Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the toxicity. Administer the vehicle alone to a control group of animals to rule out any vehicle-related adverse effects.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment: If possible, conduct a pilot PK study to understand the exposure levels of this compound in your animal model at different doses. This can help correlate exposure with both efficacy and toxicity.

-

Staggered Dosing: Consider a less frequent dosing schedule (e.g., every other day instead of daily) to allow for animal recovery between doses.

Issue: Lack of Efficacy at a Non-Toxic Dose

Q: I am not observing the expected therapeutic effect of this compound in my in vivo model, even at doses that appear to be well-tolerated. What could be the reason?

A:

-

Dose Escalation: If no toxicity has been observed, a carefully monitored dose-escalation study should be performed to determine if a higher dose is required for efficacy. Increase the dose in incremental steps (e.g., 50-100% increments) and closely monitor for any signs of toxicity.

-

Target Engagement: Confirm that this compound is reaching its target and inhibiting CDK2 activity in the tumor or target tissue. This can be assessed by measuring the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb), in tissue samples.

-

Formulation and Bioavailability: Re-evaluate your formulation. Poor solubility or stability of the compound can lead to low bioavailability and insufficient exposure at the target site. Consider alternative formulations to improve drug delivery.

-

Combination Therapy: As demonstrated in a colorectal cancer model, the efficacy of this compound may be enhanced when used in combination with other therapeutic agents. Research the signaling pathways in your model to identify potential synergistic combinations.

-

Model Sensitivity: It is possible that your specific in vivo model is not sensitive to CDK2 inhibition. Confirm the expression and reliance on the CDK2 pathway in your cell lines or tumor model through in vitro experiments before proceeding with extensive in vivo studies.

Data Presentation

Table 1: In Vitro Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| CDK2 | Cell-free | 0.5 µM | |

| CDK1 | Cell-free | 4.2 µM | |

| CDK4 | Cell-free | 215 µM | |

| Various human, mouse, and rat cell lines | Cell proliferation | 1.25 - 20 µM |

Table 2: In Vivo Studies with this compound

| Animal Model | Indication | This compound Dose/Administration | Key Findings | Observed Toxicity | Reference |

| Rat | Carotid Artery Restenosis | Brief intraluminal exposure | >80% inhibition of neointima formation | Not specified | |

| Mouse (PDX) | Colorectal Cancer | Not specified (DMSO vehicle) | Synergistic tumor growth inhibition with a CDK9 inhibitor | No additional toxicities (weight loss, diarrhea, limb weakness, anxiety/restlessness, or hair loss) were observed. |

Experimental Protocols

Protocol 1: In Vivo Dose-Response and Efficacy Study

-

Animal Model: Select a relevant animal model (e.g., tumor xenograft, patient-derived xenograft).

-

Group Allocation: Randomly assign animals to different treatment groups (n=5-10 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (Low dose)

-

Group 3: this compound (Mid dose)

-

Group 4: this compound (High dose)

-

-

This compound Preparation: Prepare a fresh stock solution of this compound in a suitable vehicle on each day of dosing.

-

Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage) at the predetermined dosing schedule.

-

Efficacy Monitoring: Measure the primary efficacy endpoint regularly (e.g., tumor volume twice a week).

-

Toxicity Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity, and behavior.

-

Endpoint Analysis: At the end of the study, collect tumors or target tissues for pharmacodynamic analysis (e.g., Western blot for p-Rb).

Protocol 2: Basic In Vivo Toxicity Assessment

-

Animal Selection: Use healthy, naive animals of the same strain, sex, and age as in the efficacy studies.

-

Group Allocation: Assign animals to a vehicle control group and at least three this compound dose groups, including a high dose that is expected to induce some level of toxicity (n=3-5 per group).

-

Dosing: Administer this compound for a defined period (e.g., 14 days) following the same route and schedule as the planned efficacy study.

-

Clinical Observations: Perform detailed clinical observations at least once daily. Note any changes in appearance, behavior, or physiological signs.

-

Body Weight: Record body weight at least three times a week.

-

Hematology and Clinical Chemistry: At the end of the treatment period, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicities (e.g., liver and kidney function).

-

Histopathology: Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any treatment-related microscopic changes.

Mandatory Visualizations

Caption: this compound inhibits CDK2, preventing cell cycle progression from G1 to S phase.

Caption: A stepwise workflow for optimizing this compound dosage in vivo.

Caption: A decision-making guide for managing this compound-related in vivo toxicity.

Cvt-313 stability in DMSO at -20°C

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Cvt-313.

This compound Stability in DMSO at -20°C

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

A1: The recommended storage temperature for this compound in DMSO is -20°C for short- to mid-term storage and -80°C for long-term storage.

Q2: How long is a this compound solution in DMSO stable at -20°C?

A2: There are conflicting reports from various suppliers regarding the stability of this compound in DMSO at -20°C. Some sources suggest a stability of up to one year, while others recommend usage within one month. Due to this discrepancy, it is highly recommended to perform a stability assessment under your specific laboratory conditions, especially for long-term experiments. For critical applications, preparing fresh solutions is the safest approach.

Q3: What are the signs of this compound degradation in a DMSO solution?

A3: Visual signs of degradation can include color change or precipitation in the solution. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the parent compound's peak area.

Q4: Can I freeze-thaw my this compound DMSO stock solution?

A4: Repeated freeze-thaw cycles are generally not recommended as they can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Reduced or no activity of this compound in an experiment. | 1. Degradation of this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Errors in dilution or calculation. 3. Insoluble compound: this compound may have precipitated out of the solution. | 1. Use a fresh aliquot of this compound stock solution. If the problem persists, prepare a fresh stock from solid material. Consider performing a stability check of your stock solution using HPLC. 2. Verify all calculations and ensure accurate pipetting. 3. Before use, ensure the DMSO stock is completely thawed and vortexed. Visually inspect for any precipitate. If precipitation is observed, gently warm the solution at 37°C and vortex to redissolve. |

| Inconsistent results between experiments. | 1. Variability in stock solution: Use of different stock solutions with varying stability. 2. Inconsistent experimental conditions: Minor variations in incubation times, cell densities, or reagent concentrations. | 1. Use the same batch of this compound and the same stock solution for a set of related experiments. Aliquot the stock to ensure consistency. 2. Standardize all experimental parameters and document them meticulously. |

| Precipitation observed in cell culture media after adding this compound. | Low solubility in aqueous media: The final concentration of DMSO might be too low to keep this compound in solution, or the this compound concentration is above its solubility limit in the final medium. | 1. Ensure the final DMSO concentration in the cell culture medium is sufficient to maintain solubility (typically ≤0.5%). 2. Perform a serial dilution of the DMSO stock in the medium to avoid shocking the compound out of solution. 3. Check the recommended working concentration for your specific cell line and experiment. |

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO at -20°C

This protocol outlines a general procedure for determining the stability of this compound in DMSO using HPLC.

1. Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

HPLC-grade acetonitrile and water

-

Formic acid (or other appropriate modifier)

-

HPLC system with a UV detector and a suitable C18 column

2. Stock Solution Preparation:

-

Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

-

Aliquot the stock solution into multiple small, single-use vials.

-

Store the aliquots at -20°C.

3. Stability Time Points:

-

Establish time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, etc.).

4. HPLC Analysis:

-

Time 0: Immediately after preparation, thaw one aliquot and dilute it to a working concentration (e.g., 100 µM) with the mobile phase. Inject into the HPLC system.

-

Record the chromatogram, noting the retention time and peak area of the main this compound peak. This will serve as the baseline.

-

Subsequent Time Points: At each scheduled time point, thaw a new aliquot and analyze it by HPLC under the same conditions.

-

Compare the peak area of the this compound peak to the Time 0 sample. Look for the appearance of new peaks, which may indicate degradation products.

5. Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.

-

A common threshold for stability is retaining ≥90% of the initial compound.

Table 1: Example Stability Data for this compound in DMSO at -20°C

| Time Point | This compound Remaining (%) | Observations |

| Day 0 | 100 | Single major peak observed. |

| Day 7 | 99.5 | No significant change. |

| Day 14 | 98.2 | Minor degradation peak appears. |

| Day 30 | 95.1 | Increase in degradation peak area. |

| Day 60 | 89.8 | Significant degradation observed. |

Note: This is example data. Actual results may vary.

Visualizations

CDK2 Signaling Pathway in G1/S Phase Transition

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The diagram below illustrates the role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle, a key pathway inhibited by this compound.

Caption: this compound inhibits the Cyclin E-CDK2 complex, preventing Rb hyperphosphorylation and blocking the G1/S transition.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound.

Caption: Workflow for determining the stability of this compound in DMSO using HPLC analysis over time.

Cvt-313 IC50 variability across different cell lines

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the CDK2 inhibitor, CVT-313.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Its primary mechanism of action involves binding to the ATP pocket of CDK2, which prevents the phosphorylation of its substrates. This inhibition leads to the blockage of retinoblastoma (Rb) protein hyperphosphorylation, a critical step for cell cycle progression.[2] Consequently, cells treated with this compound arrest at the G1/S boundary of the cell cycle.[2]

Q2: What is the reported IC50 of this compound?

A2: The in vitro IC50 of this compound for CDK2 in cell-free assays is consistently reported as 0.5 µM.[1][2] However, the IC50 for cell growth inhibition in various cell lines is broader, typically ranging from 1.25 to 20 µM.[1][2] For specific cell line data, please refer to the data table below.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO and ethanol.

Q4: How should this compound be stored?

A4: this compound should be stored at -20°C.

Data Presentation: this compound IC50 Values

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in a cell-free assay and across various cell lines.

| Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| CDK2 | Cell-Free Kinase Assay | 0.5 | [1][2] |

| A549 (Human Lung Carcinoma) | Cell Growth Inhibition | 1.2 | [3] |

| MRC-5 (Human Fetal Lung Fibroblast) | Not Specified | 12.5 | |

| 4T1 (Mouse Breast Cancer) | Cell Viability Assay | Ineffective | [4] |

| Various Mouse, Rat, and Human Cell Lines | Growth Arrest | 1.25 - 20 | [1][2] |

Experimental Protocols

Detailed methodologies for common assays used to determine the IC50 of this compound are provided below.

MTT Assay for Cell Viability

This protocol is a general guideline for determining cell viability and can be adapted for specific cell lines and experimental conditions.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active cells.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and treat the cells as described in the MTT assay protocol.

-

Incubation: Incubate for the desired treatment period.

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability based on the luminescence signal relative to the vehicle control and determine the IC50 value as described for the MTT assay.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and causing G1/S cell cycle arrest.

IC50 Determination Workflow

Caption: A generalized workflow for determining the IC50 of this compound in cell-based assays.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

-

Possible Cause 1: Inconsistent Cell Seeding.

-

Recommendation: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and consider excluding the outer wells of the 96-well plate, which are more prone to evaporation (the "edge effect").

-

-

Possible Cause 2: Variation in Compound Potency.

-

Recommendation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

-

-

Possible Cause 3: Differences in Incubation Time.

-

Recommendation: Use a consistent incubation time for all experiments. IC50 values can be time-dependent.

-

-

Possible Cause 4: Cell Passage Number.

-

Recommendation: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

-

Issue 2: IC50 value is significantly different from the expected range (1.25-20 µM).

-

Possible Cause 1: Cell Line-Specific Sensitivity.

-

Recommendation: Different cell lines exhibit varying sensitivity to CDK2 inhibitors. This can be due to differences in the expression levels of CDK2, its cyclin partners (Cyclin E and A), or endogenous CDK inhibitors (e.g., p21, p27). For example, this compound was found to be ineffective in the 4T1 breast cancer cell line.[4] It is crucial to consider the genetic background of the cell line being used.

-

-

Possible Cause 2: Assay-Dependent Differences.

-

Recommendation: The choice of viability assay can influence the determined IC50. Assays measuring different cellular parameters (e.g., metabolic activity vs. ATP levels) may yield different results. Ensure the chosen assay is appropriate for your cell line and experimental question.

-

-

Possible Cause 3: Compound Instability or Degradation.

-

Recommendation: Confirm the integrity of your this compound stock. If possible, verify its activity in a cell line with a known IC50.

-

Issue 3: Poor dose-response curve (no clear sigmoidal shape).

-

Possible Cause 1: Inappropriate Concentration Range.

-

Recommendation: The concentration range of this compound may be too high or too low. Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to identify the appropriate range for your specific cell line.

-

-

Possible Cause 2: Cytotoxicity vs. Cytostatic Effects.

-

Recommendation: this compound primarily induces cell cycle arrest (a cytostatic effect). At very high concentrations, it may induce cytotoxicity. The shape of the dose-response curve can be influenced by which effect is predominant at the tested concentrations. Consider assays that can distinguish between cytostatic and cytotoxic effects.

-

-

Possible Cause 3: Issues with the Viability Assay.

-

Recommendation: Ensure that the viability assay is performing optimally. For MTT assays, incomplete formazan solubilization can lead to inaccurate readings. For luminescent assays, ensure that the signal has stabilized before reading.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

issues with Cvt-313 long-term storage and potency

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and potency of Cvt-313. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the storage, handling, and use of this compound.

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C.[1][2][3][4][5] Under these conditions, the compound is stable for at least four years.[3][4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO and ethanol.[1][5] For stock solutions, dissolve this compound in fresh, anhydrous DMSO to a concentration of up to 100 mM.[1][5] It is crucial to use high-quality, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[2][6]

For storage of stock solutions:

To maintain potency, it is critical to avoid repeated freeze-thaw cycles.[2][6]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation in your this compound stock solution, gently warm the tube to 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[4] This can help to redissolve the compound. To prevent precipitation, ensure you are using fresh, anhydrous DMSO for dissolution.

Q4: I am observing a decrease in the inhibitory effect of this compound in my cell-based assays. What could be the cause?

A4: A decrease in potency can be attributed to several factors:

-

Improper Storage: The most common cause is improper storage of the stock solution, such as repeated freeze-thaw cycles or storage at an incorrect temperature.

-

Degradation in Aqueous Media: While specific degradation pathways in aqueous media are not well-documented, it is best practice to prepare fresh dilutions in your cell culture medium for each experiment from a frozen stock. Do not store this compound in aqueous solutions for extended periods.

-

Incorrect Concentration: Verify your calculations and the initial concentration of your stock solution.

-

Cell Line Variability: The IC50 for growth arrest can range from 1.25 to 20 µM depending on the cell line.[2][6][7]

To troubleshoot, we recommend performing a potency validation assay as described in the "Experimental Protocols" section below.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), with a reported IC50 of approximately 0.5 µM.[2][3][6][7] By inhibiting CDK2, this compound prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[2][6][8] This maintains Rb in its active, hypophosphorylated state, which in turn keeps the transcription factor E2F sequestered, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This results in a cell cycle arrest at the G1/S boundary.[2][3][6][8]

Data Presentation: this compound Storage and Stability

The following tables summarize the recommended storage conditions and expected stability of this compound.

Table 1: this compound Powder Storage Recommendations

| Storage Temperature | Recommended Duration | Expected Stability |

| -20°C | Up to 4 years | ≥ 98% Purity |

| Room Temperature | Short-term (shipping) | Stable |

Table 2: this compound Stock Solution (in anhydrous DMSO) Storage Recommendations

| Storage Temperature | Recommended Duration | Expected Stability |

| -80°C | Up to 1 year | High |

| -20°C | Up to 1 month | Moderate |

| 4°C | Not Recommended | Low |

| Room Temperature | Not Recommended | Very Low |

Experimental Protocols

Protocol 1: In Vitro CDK2 Kinase Assay for Potency Validation

This protocol allows for the determination of the IC50 value of this compound to validate its potency.

Materials:

-

Recombinant active CDK2/Cyclin A or CDK2/Cyclin E enzyme

-

Histone H1 protein (as substrate)

-

This compound stock solution (in DMSO)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Phosphocellulose paper

-

Phosphoric acid solution

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these in the kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant CDK2/Cyclin complex, and the desired concentration of this compound or DMSO as a vehicle control.

-

Add Histone H1 substrate to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Thermal Shift Assay for this compound Binding Confirmation

This assay confirms the binding of this compound to CDK2 by measuring the increase in the protein's melting temperature (Tm).

Materials:

-

Recombinant CDK2 protein

-

This compound stock solution (in DMSO)

-

SYPRO Orange dye

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 25 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Real-time PCR instrument

Methodology:

-

Prepare a solution of CDK2 protein in the assay buffer.

-

In separate wells of a 96-well PCR plate, add the CDK2 solution.

-

Add this compound at various concentrations (e.g., 10 µM and 100 µM) or DMSO (as a control) to the wells.

-

Incubate at room temperature for approximately 1 hour.

-

Add SYPRO Orange dye to each well.

-

Place the plate in a real-time PCR instrument and run a melt curve analysis, gradually increasing the temperature.

-

The instrument will record the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of this compound indicates successful binding and stabilization of the protein.[9]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced G1/S cell cycle arrest.

Experimental Workflow for this compound Potency Validation```dot

// Nodes start [label="Start: Suspected\nLoss of Potency", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; prep_reagents [label="Prepare Reagents:\n- this compound dilutions\n- CDK2/Cyclin complex\n- Substrate (Histone H1)\n- [γ-³²P]ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; run_assay [label="Perform In Vitro\nKinase Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data:\n- Calculate % Inhibition\n- Plot Dose-Response Curve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="Compare IC50 to\nExpected Value (~0.5 µM)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; potent [label="Potency Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; not_potent [label="Potency Reduced", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_reagents; prep_reagents -> run_assay; run_assay -> measure; measure -> analyze; analyze -> ic50; ic50 -> compare; compare -> potent [label=" IC50 is as expected"]; compare -> not_potent [label=" IC50 is higher"]; }

Caption: Logical steps for troubleshooting this compound potency problems.

References

- 1. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Deciphering the Rb phosphorylation code - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. CVT 313 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Creative Enzymes [creative-enzymes.com]

- 9. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Refining Cvt-313 Treatment for Cell Cycle Synchronization

Welcome to the technical support center for the use of Cvt-313 in cell cycle synchronization experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment duration and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell cycle synchronization?